REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH:4]([NH:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]=1[N+:22]([O-])=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[NH4+].[Cl-]>CO.[Fe]>[O:2]=[C:3]1[NH:22][C:13]2[C:12](=[CH:21][CH:20]=[C:15]([C:16]([O:18][CH3:19])=[O:17])[CH:14]=2)[NH:11][CH:4]1[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|
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Name
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methyl 4-(2-methoxy-2-oxo-1-phenylethylamino)-3-nitrobenzoate
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Quantity
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42.87 g
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Type
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reactant
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Smiles
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COC(C(C1=CC=CC=C1)NC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-])=O
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Name
|
|
Quantity
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80 mL
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
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34.89 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 h
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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Upon cooling
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Type
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FILTRATION
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Details
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the solids were filtered out
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Type
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CONCENTRATION
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Details
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The resulting filtrate was concentrated under vacuum
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Name
|
|
Type
|
product
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Smiles
|
O=C1C(NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.81 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |